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Compound of Interest

Compound Name: C13-112-tri-tail

Cat. No.: B11933310

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: C13-112-tri-tail is a specific ionizable cationic lipidoid.[1] Detailed public data on its
performance and specific protocols for its use are limited. The following application notes and
protocols are based on the established principles of vaccine development using ionizable lipid
nanoparticle (LNP) technology and may require optimization for C13-112-tri-tail.

Introduction

C13-112-tri-tail is an ionizable cationic lipidoid designed for the formulation of lipid
nanoparticles (LNPs) to deliver anionic substrates, such as mRNA, in vitro and in vivo.[2] In
vaccine development, particularly for mMRNA-based vaccines, such ionizable lipids are a critical
component of the delivery system. They play a crucial role in encapsulating and protecting the
nucleic acid payload, facilitating its delivery into target cells, and contributing to the vaccine's
overall immunogenicity.[3][4]

These LNPs typically consist of four main components: an ionizable cationic lipid (like C13-112-
tri-tail), a neutral helper lipid, cholesterol, and a PEGylated lipid to improve stability and
circulation time.[5] The ionizable lipid is particularly important as it remains neutral at
physiological pH, minimizing toxicity, but becomes positively charged in the acidic environment
of the endosome, which is crucial for the release of the mRNA into the cytoplasm.

Data Presentation

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b11933310?utm_src=pdf-interest
https://www.benchchem.com/product/b11933310?utm_src=pdf-body
https://www.caymanchem.com/product/38383/c13-112-tri-tail
https://www.benchchem.com/product/b11933310?utm_src=pdf-body
https://www.benchchem.com/product/b11933310?utm_src=pdf-body
https://www.biotech-asia.org/vol19no1/lipid-nanoparticles-key-facilitators-of-mrna-vaccine-development/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8566475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9250827/
https://www.benchchem.com/product/b11933310?utm_src=pdf-body
https://www.benchchem.com/product/b11933310?utm_src=pdf-body
https://www.biochempeg.com/article/283.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Table 1: Representative Formulation of a C13-112-tri-tail-

| | LNP for mRN . i

Component Molar Ratio (%) Purpose

Encapsulation of mMRNA and

C13-112-tri-tail 50

endosomal escape
1,2-distearoyl-sn-glycero-3- 10 Helper lipid to aid in LNP
phosphocholine (DSPC) structure and stability

Stabilizes the LNP structure
Cholesterol 38.5 and facilitates membrane

fusion
1,2-dimyristoyl-rac-glycero-3- Steric stabilization, prevention
methoxypolyethylene glycol- 15 of aggregation, and control of
2000 (DMG-PEG 2000) particle size

Note: The molar ratios are based on formulations for other ionizable lipids used in approved
MRNA vaccines and serve as a starting point for optimization.

Table 2: Expected Impact of Formulation Parameters on
Vaccine Efficacy
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Parameter

Effect on LNP
Characteristics

Impact on Vaccine Efficacy

lonizable Lipid:mRNA Ratio
(N:P Ratio)

Influences encapsulation

efficiency and particle stability.

A balanced N:P ratio is critical
for efficient mMRNA delivery and

translation.

PEG-Lipid Concentration

Affects particle size and

circulation half-life.

Higher concentrations can
reduce cellular uptake and

immunogenicity.

Particle Size

Influences biodistribution and
cellular uptake by antigen-

presenting cells (APCs).

Optimal size (typically 80-120
nm) is crucial for targeting

lymphoid organs.

Zeta Potential

Near-neutral at physiological
pH, becoming positive in the

endosome.

A positive zeta potential at
acidic pH facilitates endosomal

escape.

Experimental Protocols
Protocol 1: Formulation of C13-112-tri-tail LNPs for
MRNA Encapsulation

Objective: To formulate LNPs encapsulating a model mRNA sequence using C13-112-tri-tail.

Materials:

e C13-112-tri-tail

e DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

e Cholesterol

e DMG-PEG 2000

 mMRNA encoding a model antigen (e.g., Ovalbumin)

» Ethanol (anhydrous)
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Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassettes (10 kDa MWCO)
Procedure:

o Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (C13-112-tri-tail,
DSPC, Cholesterol, DMG-PEG 2000) in ethanol at the desired molar ratio (e.g.,
50:10:38.5:1.5).

 MRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).
e LNP Formulation:
o Set up the microfluidic mixing device according to the manufacturer's instructions.
o Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

o Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1
agueous:alcoholic).

» Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10
kDa MWCO dialysis cassette to remove the ethanol and raise the pH.

« Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 pm filter.
o Characterization:

o Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering
(DLS).

o Determine the zeta potential of the LNPs.
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o Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen assay).

Protocol 2: In Vitro Transfection and Protein Expression
Assay

Objective: To assess the ability of C13-112-tri-tail LNPs to deliver functional mRNA to cells in
vitro.

Materials:

C13-112-tri-tail LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase or GFP)

HEK?293T or other suitable cell line

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS)

96-well cell culture plates

Luciferase assay reagent or fluorescence microscope/flow cytometer
Procedure:

o Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 20,000 cells/well and
incubate overnight.

¢ Transfection:

o

Prepare serial dilutions of the LNP-mRNA formulation in serum-free DMEM.

(¢]

Remove the old media from the cells and add the LNP-mRNA dilutions.

Incubate the cells for 4-6 hours at 37°C.

[¢]

[¢]

Add complete media (with FBS) and incubate for another 24-48 hours.

e Protein Expression Analysis:
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o For Luciferase: Lyse the cells and measure luciferase activity using a luminometer
according to the manufacturer's protocol.

o For GFP: Visualize GFP expression using a fluorescence microscope or quantify the
percentage of GFP-positive cells by flow cytometry.

Protocol 3: In Vivo Immunization and Antibody Titer
Measurement

Objective: To evaluate the immunogenicity of a C13-112-tri-tail LNP-based vaccine in a murine
model.

Materials:

C13-112-tri-tail LNPs encapsulating mRNA for a model antigen (e.g., Ovalbumin)

C57BL/6 mice (6-8 weeks old)

Sterile syringes and needles

Blood collection supplies

ELISA plates and reagents for antigen-specific antibody detection

Procedure:

e Immunization:

o Divide mice into experimental groups (e.g., PBS control, LNP-mRNA vaccine).

o Administer a prime immunization (e.g., 10 ug of mMRNA in 50 pL of LNP formulation) via
intramuscular injection.

o Administer a booster immunization 2-3 weeks after the prime.

e Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at
specified time points (e.g., before immunization and 2 weeks after the booster).
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e Antibody Titer Measurement (ELISA):

o

Coat ELISA plates with the model antigen (e.g., Ovalbumin).

[¢]

Block the plates with a suitable blocking buffer.

Add serial dilutions of the collected mouse serum to the wells.

[e]

[e]

Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary
antibody.

[e]

Add a TMB substrate and stop the reaction.

o

Measure the absorbance at 450 nm and calculate the antibody endpoint titers.
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Caption: LNP Formulation and Characterization Workflow.
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Caption: Mechanism of LNP-mediated mRNA Vaccine Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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